molecular formula C12H10ClNO2 B11870880 1-Methoxy-4-methylisoquinoline-3-carbonyl chloride CAS No. 89928-84-7

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride

Cat. No.: B11870880
CAS No.: 89928-84-7
M. Wt: 235.66 g/mol
InChI Key: CLSWMMVXFCTPTG-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-methylisoquinoline with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

    Amines and Alcohols: For substitution reactions to form amides or esters.

    Water: For hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    1-Methoxy-4-methylisoquinoline-3-carboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylisoquinoline-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In pharmaceutical applications, its isoquinoline structure may interact with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxyisoquinoline-3-carbonyl Chloride: Lacks the methyl group at the 4-position.

    4-Methylisoquinoline-3-carbonyl Chloride: Lacks the methoxy group at the 1-position.

    Isoquinoline-3-carbonyl Chloride: Lacks both the methoxy and methyl groups.

Uniqueness

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is unique due to the presence of both the methoxy group at the 1-position and the methyl group at the 4-position. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

CAS No.

89928-84-7

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-methoxy-4-methylisoquinoline-3-carbonyl chloride

InChI

InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16-2)14-10(7)11(13)15/h3-6H,1-2H3

InChI Key

CLSWMMVXFCTPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)Cl

Origin of Product

United States

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